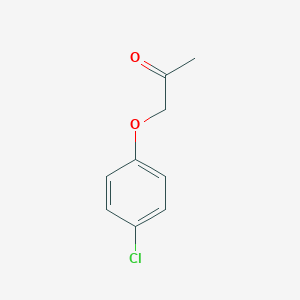

1-(4-Chlorophenoxy)acetone

Description

Properties

IUPAC Name |

1-(4-chlorophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBZHQBJMFLYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940359 | |

| Record name | 1-(4-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18859-35-3 | |

| Record name | 18859-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Mechanistic and Methodological Guide to the Synthesis of 1-(4-Chlorophenoxy)acetone

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(4-chlorophenoxy)acetone, a valuable chemical intermediate. The primary focus is on the Williamson ether synthesis, the most prevalent and efficient route for its preparation. This document elucidates the core reaction mechanism, offers a detailed, field-tested experimental protocol, and discusses the critical parameters that govern reaction success. It is intended for an audience of researchers, chemists, and drug development professionals who require a comprehensive understanding of both the theoretical principles and practical application of this synthesis.

Introduction: The Significance of Aryl-Alkyl Ethers

This compound belongs to the class of aryl-alkyl ethers, a structural motif present in numerous pharmaceuticals, agrochemicals, and specialty materials. The ether linkage, combined with the substituted aromatic ring and the reactive ketone functional group, makes it a versatile building block for more complex molecular architectures. Understanding its synthesis is fundamental to accessing these advanced compounds. The most reliable and historically significant method for constructing this type of ether bond is the Williamson ether synthesis, developed by Alexander Williamson in 1850.[1][2]

Core Mechanism: The Williamson Ether Synthesis

The formation of this compound from 4-chlorophenol and chloroacetone is a classic example of the Williamson ether synthesis.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The overall process can be dissected into two critical steps:

Step 1: Deprotonation and Nucleophile Formation

The synthesis begins with the deprotonation of 4-chlorophenol. Phenols are weakly acidic (pKa of 4-chlorophenol is 9.41), and while they can act as nucleophiles, their conjugate bases (phenoxides) are significantly more potent.[5] A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to abstract the acidic proton from the hydroxyl group of 4-chlorophenol. This acid-base reaction generates the 4-chlorophenoxide anion, a powerful nucleophile, and a corresponding conjugate acid (e.g., bicarbonate) and cation (e.g., K⁺).

-

Causality Insight: The choice of base is critical. Strong bases like sodium hydride (NaH) would also be effective but are often unnecessary and require more stringent anhydrous conditions.[6] Mild bases like potassium carbonate are often preferred in laboratory and industrial settings because they are inexpensive, easy to handle, and provide sufficient basicity to deprotonate the phenol without promoting significant side reactions.[2]

Step 2: SN2 Nucleophilic Attack

The newly formed 4-chlorophenoxide anion attacks the electrophilic carbon atom of chloroacetone. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which serves as a good leaving group.[1] The reaction follows a concerted SN2 pathway, where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.[1][4] This backside attack results in the displacement of the chloride ion and the formation of the desired ether product, this compound.

-

Causality Insight: The SN2 mechanism is favored here because chloroacetone features a primary carbon attached to the leaving group.[1][4] Primary alkyl halides are ideal substrates for SN2 reactions as they are minimally sterically hindered, allowing easy access for the nucleophile to the back of the C-Cl bond's antibonding orbital.[4][6]

Mechanistic Diagram

Caption: Williamson ether synthesis of this compound.

Experimental Protocol and Procedural Rationale

This protocol describes a robust method for the laboratory-scale synthesis of this compound. Each step is accompanied by an explanation of its scientific purpose.

Materials & Reagents:

-

4-Chlorophenol

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized

-

Diethyl ether (or Ethyl Acetate) for extraction

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of acetone.

-

Addition of Electrophile: Begin stirring the mixture. Slowly add chloroacetone (1.1 eq) to the flask at room temperature.

-

Rationale: A slight excess of the alkylating agent (chloroacetone) is used to ensure the complete consumption of the more valuable 4-chlorophenol.

-

-

Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C for acetone) using a heating mantle. Maintain the reflux with vigorous stirring for 4-8 hours.

-

Cooling and Filtration: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Filter the solid inorganic salts (K₂CO₃, KCl) using vacuum filtration and wash the filter cake with a small amount of fresh acetone.

-

Rationale: This step removes the bulk of the inorganic materials, simplifying the subsequent workup.

-

-

Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.

-

Rationale: Removing the reaction solvent concentrates the crude product, preparing it for aqueous workup and extraction.

-

-

Aqueous Workup and Extraction: Redissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M NaOH solution (to remove unreacted phenol), 50 mL of water, and 50 mL of brine.

-

Rationale: The basic wash removes any unreacted acidic 4-chlorophenol. The water wash removes residual base, and the brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.

-

-

Drying and Final Evaporation: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure on a rotary evaporator to yield the crude product.

-

Rationale: Anhydrous salts like MgSO₄ are used to scavenge any remaining water from the organic solvent, which is crucial before final solvent removal to obtain a pure, dry product.

-

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 43.1 | 219 | 106-48-9[5] |

| Chloroacetone | C₃H₅ClO | 92.52 | -44.5 | 119 | 78-95-5 |

| This compound | C₉H₉ClO₂ | 184.62 | N/A | N/A | 18859-35-3[9] |

| Reaction Parameter | Value | Rationale / Reference |

| Reaction Type | Williamson Ether Synthesis (SN2) | Classic ether formation from an alkoxide and an alkyl halide.[1][4] |

| Typical Temperature | 50 - 100 °C | Provides sufficient energy for reaction completion in a reasonable timeframe.[3] |

| Typical Duration | 1 - 8 hours | Dependent on substrate reactivity and temperature.[3] |

| Expected Yield | 50 - 95% | Varies based on reaction scale and purification method.[3] |

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This robust and versatile method relies on the SN2 reaction between the 4-chlorophenoxide ion and chloroacetone. By understanding the underlying mechanism, researchers can rationally select reagents, solvents, and conditions to optimize the reaction for high yield and purity. The protocol provided herein represents a validated and logical workflow, grounded in the fundamental principles of organic chemistry, offering a reliable pathway for the preparation of this important chemical intermediate.

References

-

Williamson Ether Synthesis . (n.d.). Chemistry Steps. Retrieved from [Link]

-

Williamson ether synthesis . (n.d.). In Wikipedia. Retrieved from [Link]

-

The Williamson ether synthesis . (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Williamson Ether Synthesis reaction . (n.d.). BYJU'S. Retrieved from [Link]

-

4-Chlorophenol . (n.d.). In Wikipedia. Retrieved from [Link]

-

The Williamson Ether Synthesis . (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

- Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (n.d.). Google Patents.

- Synthesis method of 1- (4-chlorphenyl) -2-cyclopropyl-1-acetone. (n.d.). Google Patents.

- Method for preparing 2-chlorine-4-(4-chlorophenoxy). (n.d.). Google Patents.

-

Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone . (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

1-(p-Chlorophenyl)acetone . (n.d.). PubChem. Retrieved from [Link]

-

Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]

- Preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone and intermediate thereof .... (n.d.). Google Patents.

-

4-Chlorophenol . (n.d.). LookChem. Retrieved from [Link]

-

1-(4-Ethoxyphenyl)acetone . (n.d.). PubChem. Retrieved from [Link]

-

Simplified reaction scheme of 4-chlorophenol attack by singlet oxygen . (n.d.). ResearchGate. Retrieved from [Link]

-

4-Chlorophenol . (n.d.). PubChem. Retrieved from [Link]

-

Could acetone O-(4-chlorophenylsulfonyl)oxime be a copper chelating and antioxidative molecule on maize seedlings? . (2021, August 31). PubMed. Retrieved from [Link]

-

1H NMR spectra of compound 1 in d-acetone: a without salt, b spectrum... . (n.d.). ResearchGate. Retrieved from [Link]

-

Acetone . (n.d.). PubChem. Retrieved from [Link]

-

Acetone application for administration of bioactive substances has no negative effects on longevity, fitness, and sexual communication in a parasitic wasp . (2021, January 20). NIH. Retrieved from [Link]

-

Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent . (n.d.). RJPBCS. Retrieved from [Link]

-

Acetone (EHC 207, 1998) . (n.d.). Inchem.org. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetone (EHC 207, 1998) [inchem.org]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Unveiling the Molecular Signature: A Spectroscopic Guide to 1-(4-Chlorophenoxy)acetone

Abstract

In the landscape of pharmaceutical and chemical synthesis, the unambiguous structural confirmation of intermediates is paramount to ensuring the integrity and success of a multi-step process. 1-(4-Chlorophenoxy)acetone, a key building block, requires rigorous characterization to validate its identity and purity. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular architecture of this compound. By delving into the causality behind the spectral features, this document serves as a vital resource for researchers, scientists, and drug development professionals, enabling confident identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the atomic connectivity. For this compound, the spectra are predicted in deuterated chloroform (CDCl₃), a standard solvent chosen for its ability to dissolve a wide range of organic compounds without introducing interfering proton signals.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The predicted spectrum of this compound exhibits three key signals.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~2.25 | Singlet (s) | 3H | -C(=O)CH ₃ |

| H-2 | ~4.55 | Singlet (s) | 2H | -OCH ₂C(=O)- |

| H-3, H-5 | ~6.88 | Doublet (d) | 2H | Ar-H (ortho to -O) |

| H-4, H-6 | ~7.25 | Doublet (d) | 2H | Ar-H (ortho to -Cl) |

Expert Interpretation:

-

The Methyl Protons (H-1): The singlet at approximately 2.25 ppm is characteristic of methyl protons adjacent to a carbonyl group.[1] The electronegativity of the carbonyl carbon deshields these protons, shifting them downfield from a typical alkane signal (~0.9 ppm). The absence of adjacent protons results in a singlet multiplicity.

-

The Methylene Protons (H-2): The singlet appearing around 4.55 ppm is assigned to the methylene protons. Their significant downfield shift is a direct consequence of the strong inductive effect from the adjacent electronegative ether oxygen atom. This deshielding is a key indicator of the -O-CH₂-C=O moiety.

-

The Aromatic Protons (H-3, H-5, H-4, H-6): The aromatic region displays a classic AA'BB' splitting pattern, often simplified as two doublets for a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating phenoxy group (H-3, H-5) are more shielded and appear upfield (~6.88 ppm) compared to the protons ortho to the electron-withdrawing chlorine atom (H-4, H-6) at ~7.25 ppm.[2]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals each unique carbon environment as a single line, providing a direct count of non-equivalent carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~205 | C =O (Ketone) |

| ~156 | C -O (Aromatic) |

| ~129 | C -H (Aromatic, ortho to -Cl) |

| ~126 | C -Cl (Aromatic) |

| ~116 | C -H (Aromatic, ortho to -O) |

| ~74 | -OC H₂- |

| ~27 | -C H₃ |

Expert Interpretation:

-

The Carbonyl Carbon: The most downfield signal, predicted around 205 ppm, is unequivocally assigned to the ketone carbonyl carbon.[3][4] Its highly deshielded nature is a hallmark of this functional group.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The carbon attached to the ether oxygen (C-O) is the most downfield of this group (~156 ppm). The carbon bearing the chlorine atom (C-Cl) is predicted around 126 ppm. The two different aromatic C-H carbons are distinguished by their electronic environment, appearing at approximately 129 ppm and 116 ppm.[5][6]

-

Aliphatic Carbons: The methylene carbon adjacent to the ether oxygen is found around 74 ppm, shifted downfield due to the oxygen's electronegativity. The methyl carbon of the acetone moiety is the most upfield signal, appearing around 27 ppm.[7]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Aliphatic |

| ~1725 | C=O Stretch | Ketone |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O-C Stretch | Aryl-alkyl ether |

| ~1100 | C-Cl Stretch | Aryl halide |

Expert Interpretation:

-

The Carbonyl Stretch: The most prominent and diagnostic peak in the spectrum will be the strong absorption around 1725 cm⁻¹. This is a classic stretching frequency for an aliphatic ketone.[8] Its high intensity is due to the large change in dipole moment during the C=O bond vibration.

-

Ether and Aromatic Moieties: A strong band around 1240 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1490 cm⁻¹ and the C-H stretching just above 3000 cm⁻¹.

-

Halogen Signature: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 1100 cm⁻¹.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the clean ATR crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common technique.

Key Spectral Features:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 184 for the ³⁵Cl isotope and a smaller peak at m/z 186 for the ³⁷Cl isotope, in an approximate 3:1 intensity ratio. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

-

Major Fragments: The fragmentation is dominated by cleavages that lead to stable ions.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

| 141 | [Cl-C₆H₄-O-CH₂]⁺ | α-cleavage of the C-C bond adjacent to the carbonyl, loss of acetyl radical (•COCH₃) |

| 128 | [Cl-C₆H₄-OH]⁺• | Cleavage of the ether bond with hydrogen rearrangement |

| 111 | [Cl-C₆H₄]⁺ | Loss of CO from the m/z 141 fragment or cleavage of the C-O bond |

| 43 | [CH₃CO]⁺ | α-cleavage, formation of the stable acylium ion |

Expert Interpretation:

The fragmentation of this compound is governed by the presence of the ketone and ether functional groups. The most favorable cleavage is the alpha-cleavage adjacent to the carbonyl group, which can result in either the formation of a stable acylium ion ([CH₃CO]⁺) at m/z 43 or the loss of an acetyl radical to form the ion at m/z 141. Another significant fragmentation pathway involves the cleavage of the ether bond, which can lead to the formation of the chlorophenol radical cation at m/z 128.

Visualizing the Fragmentation Pathway

The logical flow of the primary fragmentation events can be visualized as follows:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. 1-Chloro-1-(4-chlorophenyl)propan-2-one | C9H8Cl2O | CID 22970739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 5. Climbazole | C15H17ClN2O2 | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Propanone, 1-chloro- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Physical and chemical properties of 1-(4-Chlorophenoxy)acetone

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 1-(4-Chlorophenoxy)acetone

Executive Summary

This compound is a halogenated aromatic ketone ether of significant interest in synthetic organic chemistry. Its bifunctional nature, incorporating both a reactive ketone and a stable chlorophenoxy moiety, positions it as a valuable intermediate in the development of pharmaceuticals and agrochemicals. Notably, it serves as a key building block for certain antifungal agents, including the widely used climbazole.[1] This guide provides a comprehensive overview of its core physical and chemical properties, plausible synthetic routes, detailed protocols for analytical characterization, and critical safety information tailored for researchers and drug development professionals. The insights herein are grounded in established chemical principles and aim to explain the causality behind experimental choices, ensuring a robust and reproducible understanding of this compound.

Molecular Identity and Core Properties

A precise understanding of the fundamental properties of this compound is the cornerstone of its effective application in research and development. These identifiers and physical characteristics dictate its behavior in various chemical environments.

Chemical Identifiers

The compound is unambiguously identified by the following nomenclature and registration numbers.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-chlorophenoxy)propan-2-one | [2] |

| CAS Number | 18859-35-3 | [2] |

| Molecular Formula | C₉H₉ClO₂ | |

| Molecular Weight | 184.62 g/mol | [2] |

| InChI Key | DFBZHQBJMFLYJF-UHFFFAOYSA-N |

Physical Properties

The physical state and solubility profile are critical for selecting appropriate reaction conditions, solvents, and purification methods.

| Property | Value / Observation | Justification & Source |

| Physical State | Liquid at room temperature | [2] |

| Appearance | Colorless to yellow liquid | Based on analogous compounds like chloroacetone.[3] |

| Solubility | Water: Poorly solubleOrganic Solvents: Soluble in acetone, ethanol, methanol, diethyl ether, chloroform. | The molecule's significant nonpolar character, attributed to the chlorophenyl ring and alkyl chain, limits its aqueous solubility. It readily dissolves in common organic solvents, a characteristic typical of similar aromatic ketones.[4][5] |

| Storage Temperature | 2-8 °C | Recommended for maintaining long-term stability and preventing degradation. |

Synthesis and Chemical Reactivity

The synthetic pathway to this compound is a classic illustration of nucleophilic substitution, while its reactivity is dominated by the ketone functional group.

Plausible Synthetic Pathway: Williamson Ether Synthesis

The most direct and industrially scalable method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Causality of Experimental Design:

-

Nucleophile Formation: 4-chlorophenol, being weakly acidic, is deprotonated by a mild base (e.g., potassium carbonate) to form the more nucleophilic 4-chlorophenoxide ion. A strong base like NaOH is avoided to minimize the risk of hydrolyzing the electrophile, chloroacetone.

-

Electrophile: Chloroacetone serves as an excellent electrophile, with the chlorine atom being a good leaving group activated by the adjacent electron-withdrawing carbonyl group.

-

Solvent Choice: A polar aprotic solvent such as acetone or DMF (dimethylformamide) is ideal. It effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the Sₙ2 reaction.

Sources

A Technical Guide to the Selection of Starting Materials for the Synthesis of 1-(4-Chlorophenoxy)acetone

Abstract

This technical guide provides an in-depth analysis of the selection and application of starting materials for the synthesis of 1-(4-Chlorophenoxy)acetone, a key intermediate in the production of various fine chemicals and pharmaceuticals, including the antifungal agent Climbazole.[1] The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[2][3] This document elucidates the causal chemistry behind the choice of 4-chlorophenol as the nucleophilic precursor and chloroacetone as the electrophilic alkylating agent. It further details the underlying SN2 reaction mechanism, provides a validated experimental protocol, and offers field-proven insights for researchers, scientists, and professionals in drug development to ensure a successful and efficient synthesis.

Introduction to this compound

This compound, systematically named 1-(4-chlorophenoxy)propan-2-one, is an organic compound characterized by a 4-chlorophenoxy group linked via an ether bond to an acetone backbone.[4] Its molecular structure makes it a valuable building block in organic synthesis. The presence of the reactive ketone functional group and the stable chlorophenyl moiety allows for further chemical modifications, rendering it a critical precursor for more complex molecules.

Retrosynthetic Analysis and Core Synthetic Strategy

To logically deduce the most appropriate starting materials, a retrosynthetic approach is employed. The target molecule, this compound, is defined by a key carbon-oxygen ether bond. Disconnecting this bond reveals two precursor synthons: a 4-chlorophenoxide anion and an acetonyl cation.

This analysis points directly to the Williamson Ether Synthesis , an industry-standard method for preparing ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2] The overall strategy is to deprotonate a phenol to enhance its nucleophilicity, followed by its reaction with an alkyl halide.[5][6]

The general reaction scheme is as follows:

4-Chlorophenol + Chloroacetone → this compound + Salt Byproduct

Caption: High-level workflow for the synthesis of this compound.

Detailed Analysis of Starting Materials

The success of the Williamson ether synthesis is critically dependent on the properties and purity of the chosen precursors.

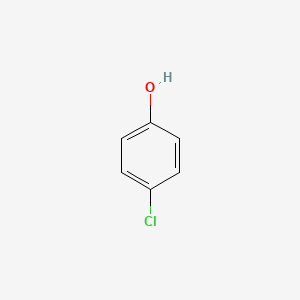

The Phenolic Component: 4-Chlorophenol

-

Role: 4-Chlorophenol serves as the source of the aromatic ether component. In its neutral state, the phenol is a weak nucleophile. However, upon deprotonation by a base, it is converted into the significantly more potent 4-chlorophenoxide ion.

-

Key Properties: 4-Chlorophenol is a white crystalline solid with a characteristic phenolic odor.[7] Its acidity, with a pKa of approximately 9.41, is a crucial parameter.[8] This level of acidity makes it readily deprotonated by common, moderately strong bases such as potassium carbonate or sodium hydroxide, avoiding the need for hazardous reagents like sodium hydride which are often required for less acidic alcohols.[6]

-

Purity and Handling: The purity of 4-chlorophenol is paramount. The presence of isomeric impurities (e.g., 2-chlorophenol or 3-chlorophenol) will lead to the formation of undesired product isomers, complicating purification. Water content should be minimized as it can consume the base and hinder the reaction. It is classified as toxic and a skin irritant, necessitating the use of appropriate personal protective equipment (PPE) during handling.[9]

The Alkylating Agent: Chloroacetone

-

Role: Chloroacetone (1-chloro-2-propanone) provides the three-carbon backbone of the final product and acts as the electrophile in the SN2 reaction.

-

Key Properties: Chloroacetone is a potent electrophile for several reasons. First, it is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance.[2][3] Secondary or tertiary halides would favor elimination side reactions.[2] Second, the adjacent electron-withdrawing carbonyl group further activates the carbon-chlorine bond towards nucleophilic attack.

-

Purity and Stability: Chloroacetone is a colorless liquid and a strong lachrymator (tear-inducing agent), requiring handling in a well-ventilated fume hood.[10] It can undergo self-condensation under basic conditions, a potential side reaction that consumes the starting material.[11][12][13] Therefore, controlled addition of chloroacetone to the reaction mixture containing the phenoxide is a critical procedural step to maintain a low instantaneous concentration and maximize the desired ether formation. Using freshly distilled or high-purity stabilized chloroacetone is recommended to avoid byproducts from decomposition.

The Reaction Mechanism: A Closer Look at the SN2 Pathway

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, single-step process.[2]

-

Step 1: Acid-Base Reaction. A base (B:) removes the acidic proton from 4-chlorophenol to form the 4-chlorophenoxide ion. This is a rapid and reversible equilibrium that is driven towards the product side by the subsequent SN2 reaction.

-

Step 2: Nucleophilic Attack. The negatively charged oxygen of the 4-chlorophenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom. This attack occurs from the backside relative to the chlorine leaving group.

-

Step 3: Transition State and Product Formation. A transition state is formed where the new C-O bond is partially formed and the C-Cl bond is partially broken. The reaction proceeds through this high-energy state to form the final product, this compound, and a chloride ion.

Caption: The two-step sequence of the Williamson ether synthesis mechanism.

Experimental Protocol: A Validated Methodology

This protocol is a self-validating system designed for high yield and purity.

Reagents & Equipment:

-

4-Chlorophenol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)[14]

-

Chloroacetone (1.1 eq)

-

Dry Acetone (Solvent)[14]

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a sufficient volume of dry acetone to the flask to fully dissolve the 4-chlorophenol at reflux temperature (approximately 10 mL per gram of 4-chlorophenol).

-

Initiate Reaction: Begin stirring and heat the mixture to a gentle reflux (approx. 56°C). The formation of the potassium 4-chlorophenoxide salt will be observed.

-

Controlled Addition: Slowly add chloroacetone (1.1 eq) dropwise to the refluxing mixture over 30 minutes. Causality Note: This controlled addition minimizes the self-condensation of chloroacetone.

-

Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-chlorophenol spot.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the insoluble potassium salts (K₂CO₃, KCl).

-

Wash the collected solids with a small amount of fresh acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

-

Extraction:

-

Dissolve the resulting residue in diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound as a solid.

-

| Parameter | Condition | Rationale |

| Base | Anhydrous K₂CO₃ | Sufficiently basic to deprotonate phenol; easy to remove by filtration.[14] |

| Solvent | Dry Acetone | Good solvent for reactants; reflux temperature is suitable for the reaction rate. |

| Temperature | Reflux (~56°C) | Provides adequate thermal energy to overcome the activation barrier without promoting significant side reactions. |

| Stoichiometry | Slight excess of Chloroacetone | Ensures complete consumption of the more valuable 4-chlorophenol. |

Conclusion

The synthesis of this compound is most efficiently achieved through the Williamson ether synthesis. The judicious selection of high-purity 4-chlorophenol as the nucleophilic precursor and chloroacetone as the primary alkyl halide electrophile is fundamental to the success of this transformation. Understanding the underlying SN2 mechanism and controlling reaction parameters, particularly the slow addition of the alkylating agent, are critical for maximizing yield and minimizing byproduct formation. The protocol described herein provides a robust and reliable framework for researchers engaged in the synthesis of this important chemical intermediate.

References

- The Williamson Ether Synthesis Protocol. (n.d.). Department of Chemistry, University of Calgary. Retrieved from a general university chemistry lab manual outlining the procedure.

-

Williamson Ether Synthesis. (2023, October 26). In Wikipedia. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2023, May 2). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. (n.d.). Edubirdie.

- CN105777508A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (2016, July 20). Google Patents.

- CN102249882B - Method for preparing 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (2013, May 22). Google Patents.

- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy). (2009, May 20). Google Patents.

-

Bryce-Smith, D., & Wakefield, B. J. (1964). BENZENE from CHLOROBENZENE. Organic Syntheses, 44, 7. Retrieved from [Link]

- US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. (2016, January 5). Google Patents.

-

4-Chlorophenol. (2023, December 16). In Wikipedia. Retrieved from [Link]

-

Fadda, A. A., et al. (2020). Reaction conditions: (a) dry acetone, K2CO3... [Diagram]. ResearchGate. Retrieved from [Link]

- CN102249882A - Method for preparing 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (2011, November 23). Google Patents.

- CN110627791A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (2020, January 3). Google Patents.

- Singh, A. J., & Cumming, H. (n.d.). The Aldol Condensation. Magritek.

- US4251467A - Continuous preparation of chloroacetone. (1981, February 17). Google Patents.

- The Aldol Condensation: Synthesis of Dibenzalacetone. (n.d.). University of Missouri–St. Louis.

-

Pelletier, J. (2024, February 8). “Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World. Retrieved from [Link]

-

1-(4-Chlorophenoxy)propan-2-ol. (n.d.). PubChem. Retrieved from [Link]

- The results of synthesis benzalacetone and its derivatives. (2018). ResearchGate.

-

1-Chloro-1-(4-chlorophenyl)propan-2-one. (n.d.). PubChem. Retrieved from [Link]

-

4-Chlorophenol. (n.d.). PubChem. Retrieved from [Link]

- US6303826B1 - Method for purification of acetone. (2001, October 16). Google Patents.

-

Climbazole. (n.d.). PubChem. Retrieved from [Link]

- US3668256A - Purification of acetone. (1972, June 6). Google Patents.

- WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol. (2002, October 24). Google Patents.

- CN103274914A - Method for purifying acetone. (2013, September 4). Google Patents.

- A newer approach in purification of acetone extract... (2015). ResearchGate.

- Dibenzalacetone by Aldol Condensation. (n.d.). University course material.

-

Laidlaw, P. P. (1911). Purification of thyroid protease by acetone fractionation. Journal of Physiology, 42(Suppl), xxi. Retrieved from [Link]

Sources

- 1. Climbazole | C15H17ClN2O2 | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 7. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. moleculeworld.wordpress.com [moleculeworld.wordpress.com]

- 11. magritek.com [magritek.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Chlorophenoxy)propan-2-one (CAS 18859-35-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 1-(4-chlorophenoxy)propan-2-one (CAS 18859-35-3), a key chemical intermediate in the synthesis of various agrochemicals. As a Senior Application Scientist, my objective is to present not just the fundamental chemical properties but also to provide insights into its synthesis, reactivity, and relevance in the broader context of chemical and drug development. This document is structured to be a practical resource for researchers and professionals in the field, offering detailed protocols and data to support laboratory work and theoretical understanding.

Chemical Identity and Physicochemical Properties

1-(4-Chlorophenoxy)propan-2-one, also known as 1-(4-chlorophenoxy)acetone, is an aromatic ether and a ketone. Its core structure consists of a 4-chlorophenoxy group linked to a propan-2-one moiety via an ether bond.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| CAS Number | 18859-35-3 |

| IUPAC Name | 1-(4-chlorophenoxy)propan-2-one |

| Synonyms | This compound, 2-Propanone, 1-(4-chlorophenoxy)- |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| InChI Key | DFBZHQBJMFLYJF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)COC1=CC=C(Cl)C=C1 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 147-148 °C at 17 Torr | [1] |

| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [1] |

| Purity (Typical) | 95% | |

| Storage Temperature | 2-8°C |

Synthesis of 1-(4-Chlorophenoxy)propan-2-one: A Practical Application of Williamson Ether Synthesis

The primary synthetic route to 1-(4-chlorophenoxy)propan-2-one is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The reaction of 4-chlorophenoxide with chloroacetone provides an efficient method for the preparation of the target compound.

Underlying Principles of the Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group (typically a halide or sulfonate). For the synthesis of 1-(4-chlorophenoxy)propan-2-one, 4-chlorophenol is first deprotonated with a base to form the more nucleophilic 4-chlorophenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form the ether linkage.

The choice of a primary alkyl halide (chloroacetone) is crucial for the success of this reaction, as secondary and tertiary halides are more prone to elimination reactions under basic conditions.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-(4-chlorophenoxy)propan-2-one based on established Williamson ether synthesis methodologies[2].

Materials and Reagents:

-

4-Chlorophenol

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorophenol (6.43 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and acetone (250 mL).

-

Addition of Chloroacetone: While stirring the mixture, add chloroacetonitrile (4.15 g, 3.5 mL, 55 mmol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Extraction: Dissolve the crude product in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M sodium hydroxide solution (2 x 50 mL), water (2 x 50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenoxy)propan-2-one.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the ether oxygen, and the methyl protons of the acetyl group.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-O-CH₂-): A singlet around δ 4.5-4.7 ppm.

-

Methyl Protons (-C(O)-CH₃): A singlet around δ 2.2-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 205-207 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the ether oxygen appearing more downfield.

-

Methylene Carbon (-O-CH₂-): A signal around δ 73-75 ppm.

-

Methyl Carbon (-C(O)-CH₃): A signal in the upfield region, around δ 26-28 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the aromatic C-O stretching.

-

C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹.

-

Aromatic C-O Stretch: A strong absorption band in the region of 1220-1260 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 1090-1010 cm⁻¹.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the 1,4-disubstituted ring around 810-840 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

-

Molecular Ion (M⁺): A peak at m/z 184, with a corresponding M+2 peak at m/z 186.

-

Major Fragments: Fragmentation is likely to occur via alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (CH₃•) to give a fragment at m/z 169/171, and cleavage of the C-C bond between the carbonyl and methylene groups to give a 4-chlorophenoxymethyl cation at m/z 141/143. A peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43 is also expected.

Chemical Reactivity and Applications in Synthesis

The reactivity of 1-(4-chlorophenoxy)propan-2-one is dominated by the presence of the ketone functional group and the acidic α-protons on the methylene group.

Reactivity of the α-Methylene Group

The protons on the carbon adjacent to the carbonyl group (the α-methylene group) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in the further functionalization of the molecule.

Role as a Precursor to Triazole Fungicides

1-(4-Chlorophenoxy)propan-2-one is a crucial intermediate in the synthesis of triazole fungicides, most notably triadimefon. The synthesis of triadimefon from this intermediate involves the α-halogenation of the ketone followed by nucleophilic substitution with 1,2,4-triazole.

This transformation highlights the importance of 1-(4-chlorophenoxy)propan-2-one as a building block for complex, biologically active molecules. The fungicidal activity of triadimefon and related compounds stems from their ability to inhibit sterol biosynthesis in fungi.

Biological Activity and Toxicology

While the primary interest in 1-(4-chlorophenoxy)propan-2-one is as a synthetic intermediate, it is important to consider its potential biological effects. Data on the specific biological activity and toxicology of this compound are limited. However, given its structural similarity to other chlorophenoxy compounds, caution should be exercised during handling. Chlorophenoxy derivatives can exhibit a range of biological activities and toxicities.

Safety and Handling

As a laboratory chemical, 1-(4-chlorophenoxy)propan-2-one should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(4-Chlorophenoxy)propan-2-one is a valuable chemical intermediate with significant applications in the synthesis of agrochemicals. Its preparation via the Williamson ether synthesis is a classic example of a robust and scalable organic reaction. Understanding its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. This guide provides a foundational understanding of this compound, intended to support the work of scientists and professionals in the chemical and pharmaceutical industries.

References

Sources

Reactivity of the ketone group in 1-(4-Chlorophenoxy)acetone

An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(4-Chlorophenoxy)acetone for Synthetic and Medicinal Chemistry Applications

Abstract

This compound is a versatile bifunctional molecule that serves as a valuable intermediate in synthetic and medicinal chemistry. Its structure, featuring a reactive ketone group and a chemically stable chlorophenoxy moiety, allows for a wide range of chemical transformations. The chlorophenoxy group is a common feature in many biologically active compounds, making this scaffold particularly attractive for the development of novel pharmaceutical agents and agrochemicals.[1][2][3] This technical guide provides a comprehensive analysis of the reactivity of the ketone functional group within this compound. We will explore key transformations including reduction, reductive amination, and aldol condensation, providing not only detailed experimental protocols but also the underlying mechanistic rationale and strategic considerations for each reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction to this compound: A Scaffold of Interest

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(4-chlorophenoxy)propan-2-one, possesses a unique combination of functional groups: an aromatic ether and a ketone.[4] The ether linkage provides metabolic stability in many biological systems, while the ketone offers a reactive handle for extensive derivatization. The electron-withdrawing nature of the 4-chlorophenyl group subtly influences the reactivity of the adjacent ketone, primarily through inductive effects transmitted via the ether oxygen and methylene spacer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18859-35-3 | [4] |

| Molecular Formula | C₉H₉ClO₂ | Calculated |

| Molecular Weight | 184.62 g/mol | Calculated |

| IUPAC Name | 1-(4-chlorophenoxy)propan-2-one | [4] |

| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |

Significance in Medicinal Chemistry and Agrochemicals

The this compound core is a privileged scaffold. The chlorophenoxy group is present in numerous commercial products and clinical candidates, including the antifungal agent Climbazole and intermediates for fungicides like difenoconazole.[1][2] Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties. The ketone group serves as a critical attachment point for introducing diversity, enabling the synthesis of large chemical libraries for high-throughput screening. By modifying this position, chemists can systematically probe the structure-activity relationship (SAR) of a lead compound.

Overview of Ketone Reactivity

The reactivity of this compound is dominated by the chemistry of its ketone group. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent α-protons on the methyl group are acidic and can be removed by a base to form a nucleophilic enolate. This dual reactivity allows for a diverse set of transformations.

Sources

- 1. Climbazole | C15H17ClN2O2 | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

Theoretical studies on 1-(4-Chlorophenoxy)acetone

An In-depth Technical Guide on the Theoretical Studies of 1-(4-Chlorophenoxy)acetone

Abstract

This guide provides a comprehensive theoretical analysis of this compound (CAS No: 18859-35-3), a key chemical intermediate in the synthesis of various organic compounds, including antifungal agents.[1] Leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and spectroscopic properties. This whitepaper details the optimized molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP), providing a foundational understanding of its reactivity and stability. Furthermore, we present a reproducible computational workflow for these analyses, offering a self-validating system for researchers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the physicochemical characteristics of this compound from a computational chemistry perspective.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₉ClO₂, is an aromatic ketone and ether.[1] While a seemingly simple molecule, it serves as a critical building block in organic synthesis. Its most notable application is as a precursor in the production of Climbazole, a widely used imidazole antifungal agent found in anti-dandruff shampoos and other personal care products.[2][3] The efficiency of synthetic routes to high-value compounds like Climbazole depends on a deep understanding of the reactivity of its intermediates.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating molecular properties that are difficult or time-consuming to measure experimentally. DFT allows for the precise calculation of a molecule's optimized geometry, electronic structure, and vibrational frequencies.[4][5] This in-silico approach provides invaluable insights into chemical reactivity, stability, and spectroscopic signatures, thereby accelerating research and development. This guide explains the causality behind computational choices and provides a robust framework for the theoretical investigation of this compound.

Theoretical Methodology: A Validating Workflow

To ensure scientific integrity and reproducibility, all theoretical data presented herein were derived from a standardized computational protocol. The choice of method and basis set represents a balance between computational cost and accuracy, a common consideration in industrial and academic research.

Computational Protocol

-

Initial Structure Drawing : The 2D structure of this compound was drawn using chemical structure software and converted to a 3D format.

-

Geometry Optimization : The initial 3D structure was optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-31G(d,p) basis set. This level of theory is widely accepted for providing reliable geometric parameters for organic molecules.[4]

-

Frequency Calculation : A vibrational frequency analysis was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Electronic Property Analysis : Using the optimized geometry, single-point energy calculations were performed to determine electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Below is a visualization of the computational workflow employed.

Caption: A flowchart of the DFT-based computational workflow.

Molecular Structure and Geometry

The optimized three-dimensional structure of this compound reveals key spatial arrangements of its constituent atoms. The molecule consists of a 4-chlorophenoxy group linked via an ether oxygen to an acetone moiety.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CN100532366C - Synthesis method of climbazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Chlorophenoxy)acetone: From Foundational Synthesis to Modern Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, history, and applications of a key chemical intermediate.

Abstract

1-(4-Chlorophenoxy)acetone, a halogenated aromatic ketone, serves as a crucial building block in the synthesis of a variety of more complex organic molecules. While its discovery is not marked by a singular breakthrough publication, its existence is a direct consequence of one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis. This guide provides a comprehensive overview of this compound, detailing its historical context through the lens of this foundational reaction, providing a robust, validated protocol for its synthesis, and exploring its applications as a chemical intermediate, particularly in the development of pharmaceutical and agricultural agents.

Historical Context: A Legacy of the Williamson Ether Synthesis

The history of this compound is intrinsically linked to the groundbreaking work of British chemist Alexander William Williamson in 1850.[1][2] His development of what is now known as the Williamson ether synthesis revolutionized the understanding of chemical structures and provided the first general method for preparing ethers.[1][2] The reaction involves the nucleophilic displacement of a halide from an organohalide by an alkoxide or phenoxide ion.[1][2]

This robust and versatile SN2 reaction provided chemists with a predictable and efficient tool for forming carbon-oxygen bonds.[1][2][3] The synthesis of this compound is a classic application of this principle, where the nucleophilic 4-chlorophenoxide ion attacks the electrophilic carbon of chloroacetone. While the exact date of its first synthesis is not prominently documented, it stands as a testament to the enabling power of Williamson's discovery, which paved the way for the routine preparation of countless ethers and their derivatives for research and industrial purposes.

Synthesis Methodology: The Williamson Etherification

The primary and most efficient route for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This method is favored for its reliability and high yields when using a primary alkyl halide.[1]

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The process occurs in two main stages:

-

Deprotonation: 4-Chlorophenol, being more acidic than aliphatic alcohols, is readily deprotonated by a moderately strong base, such as potassium carbonate, to form the potassium 4-chlorophenoxide salt. This salt is a potent nucleophile.

-

Nucleophilic Attack: The 4-chlorophenoxide ion then acts as the nucleophile, executing a backside attack on the primary carbon of chloroacetone.[1][2] This concerted step involves the simultaneous formation of the new carbon-oxygen ether bond and the breaking of the carbon-chlorine bond, displacing the chloride ion as the leaving group.[1][2]

The choice of a primary alkyl halide (chloroacetone) is critical, as secondary and tertiary halides would favor a competing E2 elimination reaction, significantly reducing the yield of the desired ether product.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.

Caption: Synthesis workflow for this compound via Williamson etherification.

Detailed Experimental Protocol

This protocol describes a representative laboratory synthesis of this compound.

Materials:

-

4-Chlorophenol (1.0 eq)

-

Chloroacetone (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

-

Acetone, ACS grade

-

Ethyl Acetate

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), finely powdered potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of 4-chlorophenol).

-

Phenoxide Formation: Stir the suspension vigorously at room temperature for 15-20 minutes. The potassium carbonate acts as the base to deprotonate the phenol, forming the potassium 4-chlorophenoxide in situ.[5]

-

Addition of Alkyl Halide: Add chloroacetone (1.05 eq) to the stirring suspension.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]

-

Work-up (Quenching & Extraction): a. After the reaction is complete, allow the mixture to cool to room temperature. b. Filter the mixture to remove the solid potassium salts (K₂CO₃ and KCl byproduct). c. Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and finally with brine.[7]

-

Drying and Isolation: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification and Characterization: a. The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary. b. The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy.[8][9][10] The disappearance of the phenolic -OH peak and the appearance of new signals corresponding to the acetone moiety in the NMR spectrum confirm the successful synthesis.

Physicochemical and Safety Data

The key physical, chemical, and safety properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-chlorophenoxy)propan-2-one | Fluorochem |

| CAS Number | 18859-35-3 | Fluorochem |

| Molecular Formula | C₉H₉ClO₂ | Fluorochem |

| Molecular Weight | 184.62 g/mol | Fluorochem |

| Physical State | Liquid | Fluorochem |

Note: Specific values for boiling point, density, and solubility are not consistently reported across readily available safety data sheets and require experimental determination or reference to specialized chemical databases.

Hazard and Safety Information

This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Hazard Type | GHS Statement | Precautionary Measures |

| Skin Irritation | H315 - Causes skin irritation. | P264, P280, P302+P352 |

| Eye Irritation | H319 - Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | H335 - May cause respiratory irritation. | P261, P271, P304+P340 |

(Source: Information synthesized from typical supplier safety data sheets. Users must consult the specific SDS for the material they are handling.)

Applications in Organic Synthesis

This compound is not typically an end-product but rather a valuable intermediate in the synthesis of more complex, high-value molecules. Its bifunctional nature—containing both an ether linkage and a ketone group—allows for a wide range of subsequent chemical transformations.

A primary application is in the synthesis of antifungal agents used in both agriculture and medicine. For example, it is a structural component and synthetic precursor for azole fungicides. The synthesis of the antifungal agent Climbazole (1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one) involves a similar chlorophenoxy ketone backbone.[11][12] This highlights the utility of the 4-chlorophenoxy moiety in designing biologically active compounds.

Conclusion

This compound is a compound whose significance lies not in a celebrated discovery but in its utility as a product of a foundational chemical reaction. Born from the principles of the Williamson ether synthesis, it serves as a versatile intermediate for constructing more elaborate molecules. A thorough understanding of its synthesis, grounded in the SN2 mechanism, allows for its efficient preparation in the laboratory. Its role as a building block in the development of antifungal agents underscores its importance to professionals in the fields of medicinal chemistry and drug development. This guide provides the historical context, a validated synthetic framework, and an overview of its applications, serving as a comprehensive technical resource for the scientific community.

References

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

Williamson Ether Synthesis. In Name Reactions: A Collection of Detailed Reaction Mechanisms. [Link]

-

Reaction Mechanism of Williamson's synthesis. Physics Wallah. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

The Williamson Ether Synthesis. University of North Georgia. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tutors. [Link]

-

Williamson Ether Synthesis: Phenacetin Lab Procedure. Studylib. [Link]

-

Williamson Ether Synthesis Lab Report. Edubirdie. [Link]

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

-

Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

-

Williamson Ether Synthesis. Edubirdie. [Link]

-

Ch24: ArOH to ArOR. University of Calgary. [Link]

-

SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. ResearchGate. [Link]

- Preparation of phenolic ethers. (1987).

-

1-(4-Chlorophenoxy)propan-2-ol. PubChem. [Link]

-

Synthesis of Climbazole. PrepChem.com. [Link]

-

Climbazole. PubChem. [Link]

-

1-Chloro-1-(4-chlorophenyl)propan-2-one. PubChem. [Link]

-

1-(4-Chlorophenoxy)-3-(2-methoxyphenyl)propan-2-ol. PubChem. [Link]

-

Safety data sheet. CPAChem. [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

-

Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). ResearchGate. [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2018). National Institutes of Health. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. studylib.net [studylib.net]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. benchchem.com [benchchem.com]

- 9. bionmr.unl.edu [bionmr.unl.edu]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. ▷ InChI Key Database ⚛️ | (1S)-1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethyl-butan-2-one [inchikey.info]

Methodological & Application

Application Notes & Protocols: 1-(4-Chlorophenoxy)acetone as a Strategic Precursor in Modern Fungicide Synthesis

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of 1-(4-chlorophenoxy)acetone in the synthesis of azole-based fungicides. We explore the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and discuss the established mechanism of action for the resulting fungicidal compounds. This guide emphasizes the causality behind experimental choices to empower researchers in developing novel, high-efficacy antifungal agents.

Introduction: The Significance of the this compound Scaffold

This compound is a highly valuable and versatile chemical intermediate in the field of agrochemical research. Its structure incorporates two key pharmacophoric elements: the 4-chlorophenoxy group and a reactive acetone moiety. The presence of a chlorine atom in the para position of the phenyl ring is a well-established feature in numerous successful fungicides, contributing to their binding affinity and overall biological activity. The ketone functional group provides a reactive handle for constructing more complex molecular architectures, particularly the tertiary alcohol core characteristic of many potent azole fungicides.

Azole fungicides, especially the triazole subclass, represent a cornerstone in the management of fungal pathogens in agriculture.[1][2] Their primary mode of action is the targeted inhibition of sterol biosynthesis, a metabolic pathway essential for the integrity of fungal cell membranes.[3][4] Specifically, triazoles disrupt the function of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is critical for converting lanosterol to ergosterol, the primary sterol in most fungal cell membranes.[3][7] By inhibiting this step, triazole fungicides lead to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising membrane structure and function, which results in the cessation of fungal growth and cell death.[6]

This guide will detail the synthetic transformation of this compound into a representative triazole fungicide, illustrating its utility as a foundational building block.

Core Synthetic Pathway: From Ketone to Triazole Fungicide

The most efficient synthetic route from this compound to a target triazole fungicide involves a two-step sequence: a Corey-Chaykovsky epoxidation followed by a nucleophilic ring-opening of the resulting oxirane with 1,2,4-triazole. This pathway is widely adopted due to its high efficiency and stereochemical control.

Caption: General synthetic workflow from this compound to a triazole fungicide.

Rationale for Method Selection

-

Corey-Chaykovsky Epoxidation: This reaction is chosen over other epoxidation methods (e.g., with peroxy acids) because it is highly specific for ketones and aldehydes. It utilizes a soft nucleophile, a sulfur ylide, which adds to the carbonyl carbon, followed by an intramolecular substitution to form the epoxide ring. This avoids unwanted side reactions like the Baeyer-Villiger oxidation that can occur with peroxy acids.

-

Oxirane Ring-Opening with Triazole: The use of sodium 1,2,4-triazolide, formed in situ by reacting 1,2,4-triazole with a strong base like sodium hydride (NaH), creates a potent nucleophile. This nucleophile attacks the sterically less hindered carbon of the epoxide ring, leading to a highly regioselective synthesis of the desired tertiary alcohol. Dimethylformamide (DMF) is an ideal solvent for this step as it is polar aprotic, effectively solvating the sodium cation and enhancing the nucleophilicity of the triazolide anion.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative triazole fungicide, 1-(4-chlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol , from the title precursor.

Protocol 1: Synthesis of 2-((4-Chlorophenoxy)methyl)-2-methyloxirane

Caption: Experimental workflow for the epoxidation of this compound.

Materials & Reagents:

-

This compound

-

Trimethylsulfonium iodide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

Ylide Formation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMSO. To this suspension, add trimethylsulfonium iodide (1.2 eq.) portion-wise at room temperature. The mixture will warm and evolve hydrogen gas. Stir the resulting milky white solution for 1 hour or until gas evolution ceases.

-

Ketone Addition: Cool the ylide solution in an ice-water bath. Add a solution of this compound (1.0 eq.) in anhydrous DMSO dropwise via a dropping funnel, maintaining the internal temperature below 20°C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic extracts and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the resulting oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxirane.

Protocol 2: Synthesis of 1-(4-chlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol

Materials & Reagents:

-

2-((4-Chlorophenoxy)methyl)-2-methyloxirane (from Protocol 1)

-

1H-1,2,4-Triazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Deionized water & Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-